Quindonium bromide
Overview
Description
Quindonium bromide is a chemical compound known for its pharmacological properties, particularly in the cardiovascular system. It is an azaestrone derivative patented by Shionogi & Co., Ltd., and acts as an anti-inflammatory agent . This compound is primarily used as a bradycardic agent, which disrupts regular sinus rhythm in barbiturate-anesthetized dogs .
Preparation Methods
The synthesis of quindonium bromide involves several steps, typically starting with the preparation of the quindonium ion. The synthetic routes often include the use of azaestrone derivatives and bromination reactions. Industrial production methods may involve large-scale bromination and purification processes to ensure the compound’s purity and efficacy .
Chemical Reactions Analysis
Quindonium bromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Quindonium bromide has several scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is studied for its effects on cellular processes and its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
Quindonium bromide exerts its effects by acting on the sinoatrial node and the surrounding atrial myocardium. It causes bradycardia by disrupting the regular sinus rhythm, leading to periods of sinus acceleration and deceleration. The compound’s effects are resistant to vagotomy, atropine, propranolol, and pentolinium . The molecular targets and pathways involved include the sinoatrial node pacemaker cells and the associated ion channels .
Comparison with Similar Compounds
Quindonium bromide is unique due to its specific cardiovascular effects and its ability to act as a bradycardic agent. Similar compounds include:
Propranolol: A beta-blocker used to treat high blood pressure and heart rhythm disorders.
Atropine: An anticholinergic agent used to treat bradycardia and other conditions.
Pentolinium: A ganglionic blocker used to manage hypertension.
This compound stands out due to its combined properties of positive inotropism, bradycardia, and vasodilatation, which are not typically seen in other pharmacological agents .
Properties
IUPAC Name |
10-azoniatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2(7),3,5-tetraen-5-ol;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.BrH/c18-13-5-6-14-12(10-13)8-9-17-15-3-1-2-11(15)4-7-16(14)17;/h5-6,10-11,15H,1-4,7-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUILVKYDBNPYBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC3=[N+](C2C1)CCC4=C3C=CC(=C4)O.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130-81-4 | |
Record name | Quindonium bromide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130814 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | QUINDONIUM BROMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78614 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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